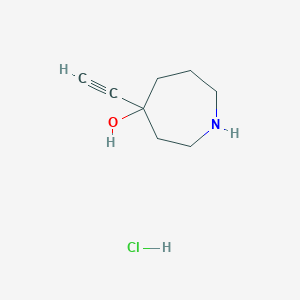![molecular formula C8H4LiNO3 B13023904 Lithiumfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13023904.png)
Lithiumfuro[2,3-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithiumfuro[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that contains both lithium and a fused furo-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithiumfuro[2,3-b]pyridine-5-carboxylate typically involves the reaction of furo[2,3-b]pyridine-5-carboxylic acid with a lithium reagent. One common method is the lithiation of furo[2,3-b]pyridine-5-carboxylic acid using n-butyllithium in an inert atmosphere, followed by quenching with a suitable electrophile to yield the desired lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithiumfuro[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-b]pyridine-5-carboxylate derivatives with additional oxygen-containing functional groups, while reduction may produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
Lithiumfuro[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of lithiumfuro[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo[2,3-b]pyridine: A closely related compound with similar structural features but without the lithium moiety.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, known for its biological activities.
Thieno[2,3-b]pyridine:
Uniqueness
Lithiumfuro[2,3-b]pyridine-5-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interactions with other molecules. This distinct feature sets it apart from other similar compounds and may contribute to its specific properties and applications .
Propriétés
Formule moléculaire |
C8H4LiNO3 |
|---|---|
Poids moléculaire |
169.1 g/mol |
Nom IUPAC |
lithium;furo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H5NO3.Li/c10-8(11)6-3-5-1-2-12-7(5)9-4-6;/h1-4H,(H,10,11);/q;+1/p-1 |
Clé InChI |
JQNXPVCQSDGHJV-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=COC2=NC=C(C=C21)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13023834.png)
![(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid](/img/structure/B13023835.png)





![Pyrazolo[1,5-b]pyridazin-3-ylmethanamine](/img/structure/B13023874.png)
![5-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B13023877.png)



